molecular formula C30H18F2O2 B12841324 p-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl- CAS No. 22030-92-8

p-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl-

Cat. No.: B12841324
CAS No.: 22030-92-8
M. Wt: 448.5 g/mol
InChI Key: YEXPNFDNTFACLQ-UHFFFAOYSA-N
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Description

2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzoquinone core substituted with fluorophenyl and diphenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone typically involves multi-step organic reactions. One common method includes the oxidative coupling of 4-fluorobenzene and diphenylacetylene in the presence of a suitable oxidizing agent such as potassium permanganate or cerium ammonium nitrate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives with different substituents.

    Reduction: Reduction reactions can convert the benzoquinone core to hydroquinone, altering its electronic properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, cerium ammonium nitrate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Various quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone involves its interaction with molecular targets through its quinone core. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the induced oxidative stress can lead to cell apoptosis. The fluorophenyl and diphenyl groups may also enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • 2,5-Bis(4-Fluorophenyl)-3,6-Diphenylpyrazine
  • 2,5-Bis(4-Fluorophenyl)-1,3,4-Oxadiazole
  • 2,5-Bis(4-Fluorophenyl)-1,3,4-Thiadiazole

Comparison: 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone is unique due to its benzoquinone core, which imparts distinct redox properties compared to the pyrazine, oxadiazole, and thiadiazole analogs. The presence of fluorophenyl groups enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions. Additionally, the diphenyl substitution provides steric hindrance, influencing its interaction with molecular targets and its overall stability.

Properties

CAS No.

22030-92-8

Molecular Formula

C30H18F2O2

Molecular Weight

448.5 g/mol

IUPAC Name

2,5-bis(4-fluorophenyl)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C30H18F2O2/c31-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)29(33)28(22-13-17-24(32)18-14-22)26(30(27)34)20-9-5-2-6-10-20/h1-18H

InChI Key

YEXPNFDNTFACLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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